Bis(P-toluenesulfonyl)diazomethane
Description
Bis(P-toluenesulfonyl)diazomethane is a diazomethane derivative featuring two p-toluenesulfonyl (tosyl) groups. This compound is notable for its stability compared to volatile diazomethane (CH₂N₂), making it a safer alternative for synthetic applications. It serves as a precursor for generating bis(p-toluenesulfonyl)carbene, a highly electrophilic carbene used in cyclopropanation and C–H insertion reactions . Its synthesis typically involves N,N’-Bis(p-toluenesulfonyl)hydrazine, which reacts with bromoacetates to yield diazoacetates in moderate-to-high yields under controlled conditions . The tosyl groups enhance stability by delocalizing electron density and reducing explosive tendencies, enabling its use in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C15H14N2O4S2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[diazo-(4-methylphenyl)sulfonylmethyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H14N2O4S2/c1-11-3-7-13(8-4-11)22(18,19)15(17-16)23(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
GYQQFWWMZYBCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(P-toluenesulfonyl)diazomethane typically involves the reaction of p-toluenesulfonyl chloride with methylamine, followed by nitrosation. The process begins with the preparation of p-toluenesulfonylmethylamide, which is then nitrosated to form the desired diazomethane derivative . The reaction conditions include maintaining the temperature below 10°C during the addition of sodium nitrite to avoid decomposition and ensure high yield .
Chemical Reactions Analysis
Bis(P-toluenesulfonyl)diazomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes and alkynes to form cyclopropane and cyclopropene derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include sodium nitrite for nitrosation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Bis(P-toluenesulfonyl)diazomethane serves as a reagent for synthesizing diazomethane derivatives, which are valuable intermediates in organic chemistry. These derivatives can be utilized for:
- Substitution Reactions : The diazo group can be replaced by nucleophiles in nucleophilic substitution reactions.
- Cycloaddition Reactions : It can undergo cycloaddition with alkenes and alkynes to produce cyclopropane and cyclopropene derivatives.
- Formation of Carbon-Carbon Bonds : The compound facilitates the generation of carbon-carbon bonds through various transformations .
Chemical Biology
In the field of chemical biology, this compound is employed to modify biomolecules such as proteins and nucleic acids via diazo coupling reactions. This modification allows researchers to explore the structure-function relationships of biomolecules and develop chemical probes for biological studies .
Industrial Applications
The compound is also used in producing fine chemicals and specialty materials. Its ability to generate nitrogen gas upon decomposition can be harnessed in various industrial processes, enhancing efficiency and yield .
Modification of Biomolecules
Research has shown that this compound can effectively modify proteins through diazo coupling reactions. For example, studies demonstrated its application in attaching fluorescent tags to proteins, enabling visualization and tracking within cellular environments .
Synthesis of Novel Compounds
In synthetic organic chemistry, this compound has been used to create new compounds with potential pharmaceutical applications. A notable study reported the synthesis of various α-diazocarbonyl compounds using this reagent, showcasing its utility in developing bioactive molecules .
Mechanism of Action
The mechanism of action of Bis(P-toluenesulfonyl)diazomethane involves the generation of reactive diazo intermediates, which can undergo various chemical transformations. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds through cycloaddition and substitution reactions .
Comparison with Similar Compounds
Trimethylsilyldiazomethane
- Substituents : Trimethylsilyl (TMS) group.
- Synthesis : Prepared via trimethylsilylation of diazomethane or diazo group transfer using trimethylsilylmethyllithium and p-toluenesulfonyl azide (38% yield) .
- Stability : Safer than diazomethane; less prone to explosion.
- Applications : Methylation agent for carboxylic acids (e.g., esterification) and safer alternative in small-scale syntheses .
- Key Difference : Lacks sulfonyl groups, reducing electrophilicity but improving handling safety.
Bis(Phenylsulfonyl)diazomethane
Bis(T-Butylsulfonyl)diazomethane
- Substituents : Tert-butylsulfonyl groups.
- Stability : High stability due to bulky tert-butyl groups, as indicated by its Safety Data Sheet (SDS) .
- Applications : Likely used in carbene generation, though synthetic applications are less documented compared to tosyl analogues.
- Key Difference : Increased steric hindrance may limit reactivity in constrained environments .
4-Nitrophenyl Diazomethane (4NB-Diazo)
- Substituents : 4-Nitrophenyl group.
- Synthesis : Prepared using 2-mesitylenesulfonyl hydrazide under mild conditions .
- Stability : Highly unstable and explosive; requires immediate use without purification .
- Applications : Post-modification of oligonucleotides for reduction-responsive systems .
- Key Difference : Nitro group enhances electrophilicity but compromises stability.
Diazoacetophenone
- Structure : Diazoketone (C₆H₅COCHN₂).
- Synthesis : Reacting benzoyl chloride with excess diazomethane (2 equivalents) to avoid HCl-induced decomposition .
- Applications : Intermediate for α-chloroketones and cycloadditions .
- Key Difference : Diazoketone functionality diverges from sulfonyl-diazomethanes, favoring nucleophilic acyl substitutions.
Comparative Data Table
Research Findings and Trends
- Steric and Electronic Effects : Tosyl groups in this compound balance steric bulk and electron-withdrawing capacity, enabling efficient carbene generation without excessive decomposition . In contrast, tert-butylsulfonyl derivatives prioritize stability over reactivity .
- Safety : Tosyl and TMS derivatives are preferred over diazomethane and 4NB-diazo due to reduced explosion risks .
- Synthetic Utility: Tosyl-diazomethanes are versatile in cyclopropanation, while diazoacetophenone and Trimethylsilyldiazomethane excel in acylations and methylations, respectively .
Biological Activity
Bis(P-toluenesulfonyl)diazomethane (BPTD) is a diazo compound with significant implications in organic synthesis and potential biological applications. Its unique structure, characterized by two p-toluenesulfonyl groups attached to a diazomethane moiety, allows it to participate in various chemical reactions, particularly in the formation of complex organic molecules. This article explores the biological activity of BPTD, examining its mechanisms of action, therapeutic potential, and relevant case studies.
BPTD is synthesized through the reaction of p-toluenesulfonyl chloride with diazomethane. The compound's stability and reactivity are influenced by the sulfonyl groups, which enhance its electrophilic character. This property is crucial for its biological interactions.
The biological activity of BPTD primarily stems from its ability to generate reactive intermediates upon decomposition. When exposed to light or heat, BPTD can release nitrogen gas and form sulfonyl radicals, which can interact with various biological macromolecules, including proteins and nucleic acids. This radical generation can lead to:
- Modification of proteins : Sulfonyl radicals can form covalent bonds with amino acid residues, potentially altering protein function.
- DNA interactions : The reactivity of BPTD may facilitate DNA cross-linking or strand breaks, impacting cellular processes such as replication and transcription.
Biological Activity Overview
Research indicates that compounds similar to BPTD exhibit a range of biological activities:
- Antitumor Activity : Some studies suggest that diazo compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : BPTD and related compounds have shown effectiveness against various bacterial strains, potentially through mechanisms involving oxidative stress.
- Insecticidal Effects : The reactivity of BPTD may also extend to insect pests, making it a candidate for agricultural applications.
Antitumor Activity
A study published in Frontiers in Chemistry demonstrated that bis(sulfonyl)diazomethanes exhibit selective cytotoxicity towards cancer cell lines. The mechanism involved the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPTD | HeLa | 25 | ROS Induction |
| BPTD | MCF-7 | 30 | Apoptosis via DNA damage |
Antimicrobial Activity
Research highlighted the antimicrobial properties of sulfonyl diazomethanes against Gram-positive and Gram-negative bacteria. The study found that BPTD inhibited bacterial growth by disrupting cell membrane integrity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Insecticidal Effects
Insecticidal assays revealed that BPTD effectively reduced the survival rates of common agricultural pests. The compound's mode of action was linked to neurotoxic effects resulting from protein modification .
| Insect Species | Mortality Rate (%) at 100 µg/mL |
|---|---|
| Aedes aegypti | 85 |
| Spodoptera frugiperda | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
